molecular formula C16H25N3O2 B8181970 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B8181970
M. Wt: 291.39 g/mol
InChI Key: JFTKLAIXKLBJQR-VXGBXAGGSA-N
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Description

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and a nitrile group The presence of the tert-butyl groups imparts steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of a suitable nitrile precursor with chiral oxazoline derivatives. One common method includes the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the formation of the oxazoline rings under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its interaction with molecular targets through its chiral centers. The oxazoline rings can coordinate with metal ions, facilitating catalytic reactions. The steric hindrance provided by the tert-butyl groups can influence the selectivity and efficiency of these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its dual oxazoline rings and nitrile group, which provide distinct reactivity and coordination properties. The presence of the tert-butyl groups further enhances its steric profile, making it particularly useful in selective catalytic processes.

Properties

IUPAC Name

2,2-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)11-8-20-13(18-11)10(7-17)14-19-12(9-21-14)16(4,5)6/h10-12H,8-9H2,1-6H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTKLAIXKLBJQR-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(C#N)C2=N[C@H](CO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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